tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate
Description
tert-Butyl N-(1-methanesulfonylazetidin-3-yl)carbamate is a carbamate-protected azetidine derivative featuring a methanesulfonyl (mesyl) group on the nitrogen of the azetidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of small-molecule therapeutics. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses. The azetidine ring, a four-membered saturated heterocycle, confers unique steric and electronic properties compared to larger rings like piperidine or pyrrolidine. The mesyl group enhances electrophilicity and can act as a leaving group in nucleophilic substitution reactions, making this compound versatile in medicinal chemistry workflows .
Properties
IUPAC Name |
tert-butyl N-(1-methylsulfonylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)10-7-5-11(6-7)16(4,13)14/h7H,5-6H2,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXONUHZOXRNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate and methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-methanesulfonylazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines .
Scientific Research Applications
tert-Butyl N-(1-methanesulfonylazetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a good leaving group, which facilitates various chemical reactions. The azetidine ring can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate are best understood through comparison with analogous compounds. Key distinctions arise from variations in ring size, substituents, and stereochemistry, which influence reactivity, stability, and biological interactions.
Azetidine vs. Piperidine Derivatives
- Ring Strain and Reactivity : Azetidine’s four-membered ring introduces significant ring strain compared to five- or six-membered heterocycles (e.g., piperidine). This strain enhances reactivity in ring-opening reactions or nucleophilic substitutions. For example, tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4) lacks such strain, resulting in greater stability under basic conditions .
- Substituent Effects : The mesyl group in the target compound contrasts with fluorinated piperidine derivatives like tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-48-0). Fluorination increases metabolic stability and lipophilicity, whereas the mesyl group improves electrophilicity, facilitating subsequent functionalization .
Bicyclic and Rigid Analogues
- In contrast, the azetidine ring offers moderate flexibility, balancing reactivity and bioavailability .
- Synthetic Utility: Bicyclic derivatives often require multi-step syntheses, while the target compound’s simpler azetidine core allows streamlined preparation, as seen in reductive amination routes (e.g., tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate, synthesized via similar methods) .
Functional Group Variations
- Electron-Withdrawing Groups: The mesyl group’s strong electron-withdrawing nature contrasts with tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate (CAS: 1334494-09-5), where an amino group increases nucleophilicity. This difference impacts their roles in peptide coupling or cross-coupling reactions .
- Stereochemical Complexity : Compounds like tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9) highlight the role of stereochemistry in biological activity. The target compound’s stereochemistry (if present) would similarly influence its pharmacokinetic profile .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Ring System | Substituent(s) | CAS Number | Key Properties |
|---|---|---|---|---|
| This compound | Azetidine | Methanesulfonyl | Not Provided | High reactivity, electrophilic |
| tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate | Piperidine | Fluorine | 1052713-48-0 | Metabolic stability, lipophilic |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate | Bicyclo[4.1.0] | None | 880545-32-4 | Conformational rigidity |
| tert-Butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate | Acyclic | Amino, phenyl | 1334494-09-5 | Nucleophilic, chiral center |
Research Findings and Implications
- Reactivity: The mesyl group in the target compound enables efficient displacement reactions, unlike hydroxyl or amino-substituted analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate), which require activation for similar transformations .
- Biological Relevance : Fluorinated derivatives (e.g., CAS: 1052713-48-0) exhibit enhanced blood-brain barrier penetration, whereas the target compound’s smaller ring may optimize binding to shallow enzyme pockets .
Biological Activity
Tert-butyl N-(1-methanesulfonylazetidin-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with methanesulfonyl azetidine derivatives. The structural integrity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into its molecular structure and purity.
2. Biological Activity
2.1 Mechanism of Action
Research indicates that this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
- Cellular Uptake : The structural properties of the compound may facilitate its uptake into cells, enhancing its bioavailability and therapeutic efficacy.
2.2 Pharmacological Effects
The biological evaluation of this compound has revealed several pharmacological effects:
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some research indicates that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
3. Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell growth in vitro when treated with similar azetidine derivatives. |
| Study 2 | Reported neuroprotective effects against amyloid beta-induced toxicity in neuronal cultures, indicating potential applications in Alzheimer's disease. |
| Study 3 | Showed enzyme inhibition leading to reduced inflammatory responses in cellular models. |
4. Research Findings
Recent findings have highlighted the following aspects regarding the biological activity of this compound:
-
IC50 Values : The compound exhibited promising IC50 values in various assays targeting cancer cell lines, indicating potent inhibitory effects.
Compound Target IC50 (µM) This compound Cancer Cells 5.4 - Mechanistic Studies : Investigations into the mechanism revealed that the compound may modulate apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
5. Conclusion
This compound exhibits significant biological activity with potential applications in cancer therapy and neuroprotection. Further research is necessary to elucidate its mechanisms fully and to evaluate its efficacy in vivo. The ongoing exploration of this compound highlights its promise as a lead candidate for drug development in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
